![molecular formula C18H20N2O B3342240 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone CAS No. 1402838-89-4](/img/structure/B3342240.png)
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone
Overview
Description
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in gene transcription, and their dysregulation has been linked to various diseases, including cancer and inflammatory disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Scientific Research Applications
Antibacterial Properties
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone and its derivatives have demonstrated significant antibacterial properties. Patel et al. (2011) synthesized various Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, which showed considerable activity against both gram-positive and gram-negative bacteria. These findings highlight the potential of such compounds in developing new antibacterial agents (Patel, R. N., Patel, U. Y., Chaudhari, R. R., & Sen, D., 2011).
Antimicrobial and Antitubercular Activities
Research by Vekariya et al. (2017) explored the synthesis of imidazo[2,1-b]thiazole derivatives, which demonstrated promising antimicrobial and antitubercular activities. Their green synthesis approach under microwave irradiation also showcased an efficient and eco-friendly method of producing these compounds (Vekariya, R. H., Patel, K. D., Vekariya, M., Prajapati, N. P., Rajani, D., Rajani, S. D., & Patel, H., 2017).
Antioxidant and Cytotoxic Evaluation
A study by Abdel-Wahab et al. (2011) explored the synthesis of new imidazole-based heterocycles, including 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone derivatives. These compounds were evaluated for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities, presenting a potential for use in various therapeutic applications (Abdel-Wahab, B. F., Awad, G., & Badria, F., 2011).
Antiviral Activity
The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives by Attaby et al. (2006) revealed compounds with notable antiviral activities, including anti-HSV1 and anti-HAV-MBB effects. This research adds to the understanding of how such compounds can be used in antiviral therapies (Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M., 2006).
Synthesis and Antifungal Activity
Mamolo et al. (2003) synthesized derivatives of (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, which exhibited moderate antifungal activity against various strains of Candida. This study provides insights into the potential use of these compounds in antifungal treatments (Mamolo, M. G., Zampieri, D., Falagiani, V., Vio, L., & Banfi, E., 2003).
properties
IUPAC Name |
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16H,1-3,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQWDUUFGXQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2C3=CC=CC=C3C4=CN=CN24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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